2-(1-Benzylpiperazin-2-yl)ethanol

Description

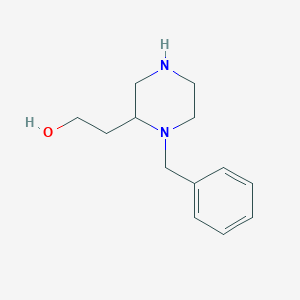

2-(1-Benzylpiperazin-2-yl)ethanol is a piperazine derivative featuring a benzyl substituent at the 1-position of the piperazine ring and an ethanol group at the 2-position.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylpiperazin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGZJNYRHVQXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678898 | |

| Record name | 2-(1-Benzylpiperazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675589-80-7 | |

| Record name | 2-(1-Benzylpiperazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-(1-Benzylpiperazin-2-yl)ethanol may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Benzylation of Piperazine Derivatives

-

Reagents : Benzyl bromide derivatives, KCO, and acetonitrile at reflux (16–20 hours) .

-

Mechanism : The secondary amine in piperazine reacts with benzyl halides via an S2 pathway. Potassium carbonate acts as a base to deprotonate the amine, enhancing nucleophilicity.

| Component | Quantity/Reaction Condition |

|---|---|

| N-Boc-piperazine | 2 mmol |

| Benzyl bromide | 1.6 mmol |

| KCO | 7.2 mmol |

| CHCl | 20 mL |

| Time/Temperature | RT, 16 hours |

| Yield | 46–88% (depending on R group) |

O-Tosylation and Spontaneous Chlorination

A notable reaction involves the attempted O-tosylation of the ethanol group, which unexpectedly yields chlorides via intermediate O-tosylates :

Mechanistic Pathway

-

Tosylation : Reaction with tosyl chloride (TosCl) in pyridine forms the O-tosylate intermediate.

-

Spontaneous Displacement : The piperazine nitrogen facilitates anchimeric assistance, accelerating chloride formation from the tosylate.

| Entry | Substrate | Conditions | Product Yield | Byproduct (5) |

|---|---|---|---|---|

| 1 | Pirlindole ethanol | 5°C, 48 h | 42% | – |

| 2 | Pirlindole ethanol | RT, 48 h | 44% | 0.5% |

| 5 | Pirlindole ethanol | RT, 87 h, 2.2 eq TosCl | 33% | 9% |

Key Observations :

-

Chloride formation dominates at room temperature (RT).

-

Prolonged reaction times or excess TosCl increases aromatized byproducts (e.g., 5 ) .

Hydrogenation of Pyridineethanol Precursors :

-

Catalyst : Ruthenium dioxide (RuO) at 90–120°C under 500–1000 psig H.

-

Efficiency : Yields >90% with <1% N-methylated byproducts.

| Parameter | Value |

|---|---|

| Catalyst loading | ≥0.15 g Ru per mole substrate |

| Solvent | Piperidine/water mixture |

| Temperature | 90–120°C |

| Pressure | 500–1000 psig H |

Reactivity with Electrophiles

The ethanol group and piperazine nitrogen participate in further functionalization:

Acylation

-

Reagents : Acetyl chloride or anhydrides in dichloromethane (DCM) with triethylamine.

-

Outcome : Forms acetates or amides at the hydroxyl or amine positions .

Nucleophilic Substitution

Stability and Side Reactions

Scientific Research Applications

2-(1-Benzylpiperazin-2-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between 2-(1-Benzylpiperazin-2-yl)ethanol and its analogs:

Key Differences and Implications

Core Structure :

- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) exhibits higher basicity and hydrogen-bonding capacity compared to piperidine (one nitrogen), influencing interactions with biological targets like serotonin or dopamine receptors .

Substituents: Benzyl vs. Ethanol vs. Methanol: Ethanol’s longer chain increases lipophilicity compared to methanol, possibly improving blood-brain barrier penetration .

Salt Forms :

- Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases, favoring oral or injectable formulations.

Biological Activity

2-(1-Benzylpiperazin-2-yl)ethanol, a compound derived from the piperazine family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 675589-80-7

- Molecular Formula : C₁₄H₁₈N₂O

The compound features a benzyl group attached to a piperazine ring, which is further substituted with an ethanol moiety. This structural configuration is crucial for its biological interactions.

1. Receptor Affinities

Research indicates that derivatives of benzylpiperazine, including this compound, exhibit significant affinity for various receptors, particularly the sigma (σ) receptors. A study highlighted the development of new benzylpiperazine derivatives with high selectivity for σ1 receptors over σ2 receptors, suggesting potential applications in pain management and neurological disorders .

2. Antinociceptive Effects

Preclinical studies have demonstrated that certain benzylpiperazine derivatives possess antinociceptive properties. For instance, compounds similar to this compound have shown effectiveness in mouse models for inflammatory and neuropathic pain . The mechanism involves modulation of nociceptive signaling pathways.

3. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of ischemic stroke. Research suggests that compounds with similar structures can reduce neuronal damage by modulating glucocorticoid levels and inhibiting specific enzymes involved in neuronal injury .

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors:

- Sigma Receptors : The compound acts as a ligand for σ1 receptors, which are implicated in neuroprotection and modulation of pain pathways.

- Dopaminergic System : Benzylpiperazines are known to influence dopaminergic signaling, potentially affecting mood and cognitive functions.

Case Studies

Several studies have explored the pharmacological profiles of benzylpiperazine derivatives:

Q & A

Q. How can computational modeling (e.g., DFT, molecular docking) predict the physicochemical and pharmacological properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry, calculate electrostatic potentials, and predict pKa (e.g., ethanol hydroxyl group).

- Docking Studies : Autodock Vina or Schrödinger Suite models interactions with target receptors (e.g., dopamine D). Validate with experimental IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.